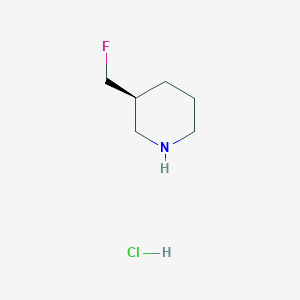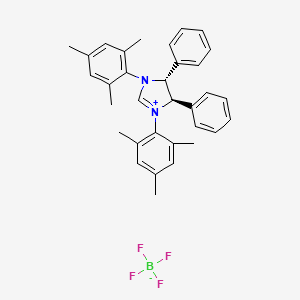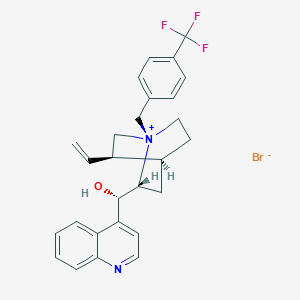
Lactonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lactonic acid is a useful research compound. Its molecular formula is C12H22O12 and its molecular weight is 358.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lactonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Lactic acid exhibits significant antimicrobial properties. It is effective in inhibiting the growth of various microbial pathogens such as Salmonella Enteritidis, Escherichia coli, and Listeria monocytogenes. This inhibition is attributed to physiological and morphological changes in bacterial cells caused by lactic acid, leading to protein leakage and damage to the cytoplasmic membrane (Wang, Chang, Yang, & Cui, 2015).
Immunomodulation and Therapy
Lactic acid bacteria (LAB) show potential in therapy and immunomodulation. Although there was no proven medical indication for LAB in therapy as of 1993, ongoing research suggests their beneficial effects in various areas like lactose digestion, cholesterol metabolism, diarrheal disorders, and prophylaxis of intestinal or urogenital infections (Marteau & Rambaud, 1993).
Dermatological Applications
Lactic acid has been explored for dermatological applications, particularly in treating melasma. A study compared the efficacy and safety of lactic acid chemical peels with Jessner's solution for melasma treatment, showing lactic acid as an effective and safe peeling agent (Sharquie, Al-Tikreety, & Al-Mashhadani, 2006).
Drug Delivery and Biodegradability
Poly Lactic-co-Glycolic Acid (PLGA) is a biodegradable polymer used for controlled drug delivery. Its biocompatibility and tunable properties make it an ideal candidate for various drug delivery and tissue engineering applications (Makadia & Siegel, 2011).
Cancer Therapy and Immunomodulation
LAB can play a role in cancer therapy and immunomodulation. They are known for producing bio-active substances against cancer and are being explored for their safety and effectiveness in clinical cancer treatment (Liu, Zheng, Ou, & Han, 2021). Additionally, LAB-derived exopolysaccharides have shown antioxidant, antiviral, antitumor, and immunomodulating activities, indicating their potential in various health-promoting applications (Rahbar Saadat, Yari Khosroushahi, & Pourghassem Gargari, 2019).
Autoimmune Disease Treatment
The lactic acid bacterium Pediococcus acidilactici has been found to have beneficial effects on experimental autoimmune encephalomyelitis (EAE), an animal model of Multiple sclerosis (MS), by inducing IL-10-producing regulatory T cells (Takata et al., 2011).
Stress Response Modulation
Lactic acid plays a role in modulating the stress response. A study on mice indicated that lactic acid has adaptogenic activity, suggesting its potential use against various stress-related psychopathologies (Shivavedi, Chatterjee, & Kumar, 2014).
properties
IUPAC Name |
(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-LLTWZBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactonic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol hydrochloride](/img/structure/B8234401.png)


![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
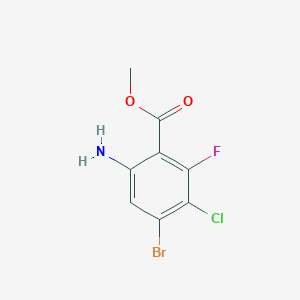
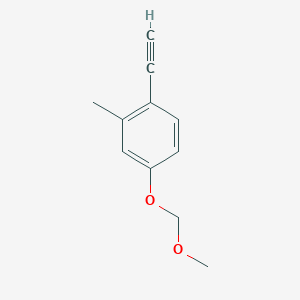


![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)
